molecular formula C18H22N2O5S2 B6520510 N-(2-methoxyethyl)-N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 896340-59-3

N-(2-methoxyethyl)-N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B6520510
CAS No.: 896340-59-3
M. Wt: 410.5 g/mol
InChI Key: HREZLXQTJVQEBU-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide (hereafter referred to as Compound X) is a sulfonamide-containing ethanediamide derivative. Its structure features:

  • A central ethanediamide (oxalamide) backbone.
  • A 4-methylbenzenesulfonyl (tosyl) group attached to a thiophen-2-yl ethyl moiety.
  • A 2-methoxyethyl substituent on the adjacent nitrogen.

Properties

IUPAC Name

N-(2-methoxyethyl)-N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S2/c1-13-5-7-14(8-6-13)27(23,24)16(15-4-3-11-26-15)12-20-18(22)17(21)19-9-10-25-2/h3-8,11,16H,9-10,12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREZLXQTJVQEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCOC)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

Compound Name Key Functional Groups Synthesis Route Pharmacological Activity Physicochemical Properties
Compound X Ethanediamide, 4-methylbenzenesulfonyl, thiophen-2-yl Substitution/amidation Under investigation (potential antimicrobial/antidiabetic) LogP ~2.8 (predicted), moderate aqueous solubility
Compound A (N-[2-(Dimethylamino)ethyl]-N′-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide) Ethanediamide, 4-methoxybenzenesulfonyl, oxazinan Oxazinan ring formation followed by sulfonylation Not reported Higher LogP (~3.2) due to methoxy group; enhanced lipophilicity
Compound B (N-(4-Bromophenyl)-2-(2-thienyl)acetamide) Acetamide, thiophen-2-yl, bromophenyl Direct acetylation of thiophene-ethylamine Antimycobacterial (MIC: 12.5 µg/mL) LogP ~3.1; limited solubility in polar solvents
Compound C (Glibenclamide) Sulfonylurea, cyclohexyl, chloro-methoxybenzamide Sulfonylation/urea formation Antidiabetic (KATP channel inhibition) LogP ~4.0; high membrane permeability
Compound D (Bis{N-benzyl-N-[2-(thiophen-2-yl)ethyl]-dithiocarbamato}lead(II)) Dithiocarbamate, thiophen-2-yl CS₂ addition to amine, metal coordination Heavy metal-based antimicrobial Insoluble in water; stable in organic solvents

Key Comparative Insights

Structural and Electronic Effects
  • Sulfonyl Group Variations : Compound X’s 4-methylbenzenesulfonyl group provides steric bulk and moderate electron-withdrawing effects, contrasting with Compound A’s 4-methoxybenzenesulfonyl (electron-donating) group. This impacts receptor binding and metabolic stability .
  • Backbone Differences : The ethanediamide in X and A allows hydrogen-bonding interactions, unlike Compound B’s acetamide or Compound C’s urea. This enhances target selectivity in enzyme inhibition .
Pharmacological Potential
  • Thiophene Contribution : The thiophen-2-yl group in X and B is associated with π-π stacking in antimicrobial targets (e.g., mycobacterial enzymes) .
  • Sulfonamide vs. Sulfonylurea : Compound X lacks the urea moiety of Glibenclamide (C), suggesting divergent mechanisms (e.g., kinase vs. ion channel modulation) .

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